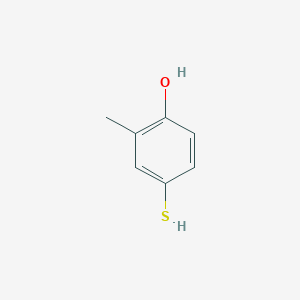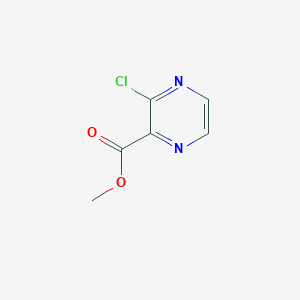
9beta,11beta-Epoxy-17,21-Dihydroxy-16beta-methylpregna-1,4-dien-3,20-dion 21-Acetat
Übersicht
Beschreibung
9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate is a complex steroid compound. Research on similar steroidal compounds has been conducted over the years, focusing on their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related steroid compounds often involves multiple steps and specific catalysts. For example, Gregory et al. (1966) described a method for preparing 21-acetoxy-17-hydroxy-16β-methyl-5α-pregn-9-ene-3,20-dione, which involved a series of rearrangements and reductions using platinum and iridium catalysts (Gregory et al., 1966). Similarly, Kim et al. (1984) detailed a synthesis process involving a remote chlorination reaction (Kim et al., 1984).
Molecular Structure Analysis
Steroidal compounds like this exhibit complex molecular structures. Pniewska et al. (1996) examined a similar compound, noting the planar structure of ring A and the chair conformations of rings B and C (Pniewska et al., 1996).
Chemical Reactions and Properties
Chemical reactions of steroids can vary depending on their structure and functional groups. Lewbart et al. (1990) investigated the oxidative esterification and elimination reactions of a steroidal aldehyde, revealing insights into the chemical behavior of similar compounds (Lewbart et al., 1990).
Wissenschaftliche Forschungsanwendungen
Schlüsselzwischenprodukt in der Steroidarzneimittelsynthese
Diese Verbindung ist ein Schlüsselzwischenprodukt in der Synthese von Steroidarzneimitteln . Es kann durch Fluorierung in der 9-Position bequem in Dexamethason oder Betamethason umgewandelt werden .
Metabolit von Mometasonfuroat
Es ist ein Metabolit von Mometasonfuroat , das ein topisches Kortikosteroid ist, das als Entzündungshemmer verwendet wird .
Synthese verschiedener Derivate
Durch Modifikationen an den Positionen 3, 6, 16 und 21 kann eine Reihe von Medikamenten synthetisiert werden . Dies macht es zu einem vielseitigen Ausgangsmaterial für die Entwicklung neuer Therapeutika .
Forschung an 9,11β-Epoxysteroidverbindungen
Diese Verbindung ist ein 9,11β-Epoxysteroid, eine Klasse von Verbindungen, die in der wissenschaftlichen Forschung von Interesse sind . Studien an diesen Verbindungen können zur Entwicklung neuer Synthesemethoden und zur Entdeckung neuer biologischer Aktivitäten führen .
Studium des Steroidstoffwechsels
Als Metabolit bestimmter Steroide kann diese Verbindung in der Forschung zum Steroidstoffwechsel eingesetzt werden . Das Verständnis der Stoffwechselwege von Steroiden kann Einblicke in ihre Wirkmechanismen und möglichen Nebenwirkungen liefern
Wirkmechanismus
Target of Action
The compound, also known as “Q4RBW718KS” or “9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate”, is a metabolite of Mometasone Furoate . Mometasone Furoate is a topical corticosteroid used as an anti-inflammatory . Therefore, the primary targets of this compound are likely to be similar to those of Mometasone Furoate, which primarily targets glucocorticoid receptors in the cells of the immune system.
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, by binding to them. This binding results in changes in the transcription of certain genes, leading to altered protein synthesis. These changes can lead to a decrease in inflammation and immune response, which is why compounds like this are often used as anti-inflammatory drugs .
Biochemical Pathways
The compound affects the glucocorticoid receptor signaling pathway. When the compound binds to the glucocorticoid receptor, it alters the transcription of genes that are regulated by this receptor. This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and other processes .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors including the specific formulation used, the individual’s metabolic rate, and other individual-specific factors .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in inflammation and immune response. This is due to the compound’s interaction with glucocorticoid receptors, which leads to changes in gene transcription and protein synthesis. These changes can result in decreased production of proteins involved in inflammatory and immune responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, individual-specific factors such as the individual’s metabolic rate, the presence of other medications, and the individual’s overall health status can also influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKXVNQUJNHLQ-LGLNQOIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919891 | |
| Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912-38-9 | |
| Record name | (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RBW718KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



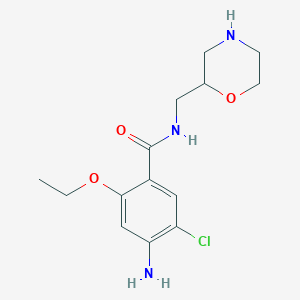
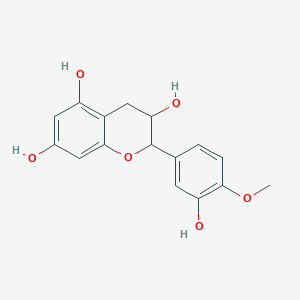


![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
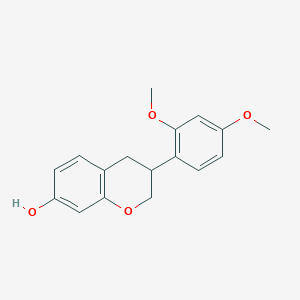
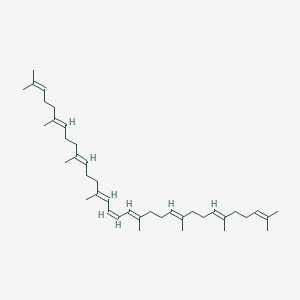
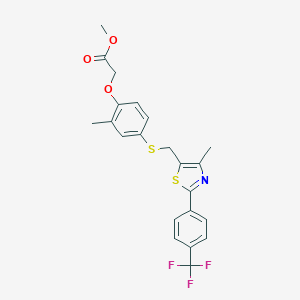
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
